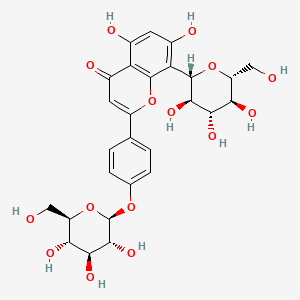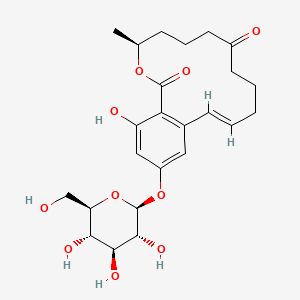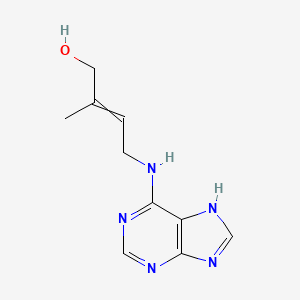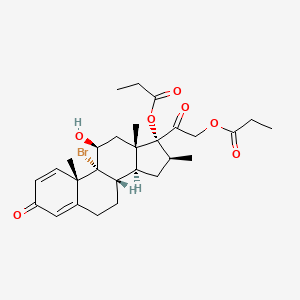
Linagliptin-Verunreinigung G
Übersicht
Beschreibung
a novel potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor with potential use in the treatment of type 2 diabetes.
Wissenschaftliche Forschungsanwendungen
Entwicklung antidiabetischer Medikamente
Linagliptin, ein Xanthinderivat, ist ein hochpotenter, selektiver, langwirkender und oral bioverfügbarer DPP-4-Inhibitor zur Behandlung von Typ-2-Diabetes {svg_1}. Während der Prozessentwicklung von Linagliptin wurden fünf neue prozessbedingte Verunreinigungen mittels Hochleistungsflüssigkeitschromatographie (HPLC) detektiert {svg_2}.
Qualitätskontrolle in der pharmazeutischen Herstellung
Die Identifizierung dieser Verunreinigungen sollte für die Qualitätskontrolle und die Validierung der analytischen Methode bei der Herstellung von Linagliptin nützlich sein {svg_3}. Verunreinigungen in pharmazeutischen Wirkstoffen können aus mehreren Quellen stammen, darunter Ausgangsmaterialien, Zwischenprodukte, Reagenzien, Lösungsmittel und sogar Abbauprodukte, die durch die Exposition gegenüber Umweltfaktoren wie Hitze, Licht oder Feuchtigkeit entstehen {svg_4}.
Arzneimittelsicherheit und -wirksamkeit
Ihre Anwesenheit kann die therapeutische Wirkung des Arzneimittels potenziell beeinträchtigen, unerwartete Nebenwirkungen hervorrufen oder sogar Sicherheitsrisiken für Patienten darstellen {svg_5}. Daher ist das Verständnis dieser Verunreinigungen entscheidend, um die Sicherheit und Wirksamkeit des Arzneimittels zu gewährleisten.
Arzneimittel-Abbaustudien
Diese Studie zielt darauf ab, den forcierten Abbau von Linagliptin durchzuführen und anschließend zu versuchen, die resultierenden Abbauprodukte zu identifizieren {svg_6}. Das Abbauprofil von Linagliptin wurde unter verschiedenen Bedingungen untersucht, darunter saure Hydrolyse, alkalische Hydrolyse, Oxidation, Hitze und Lichteinwirkung {svg_7}.
Massenspektrometrie-Techniken
Die Identifizierung und Charakterisierung der Abbauprodukte erfolgte mittels Ultra-Hochleistungsflüssigkeitschromatographie gekoppelt mit einem Single-Quadrupol-Detektor-Massenspektrometer sowie mittels Flüssigkeitschromatographie gekoppelt mit einem hochauflösenden Massenspektrometer {svg_8}.
Spektrophotometrische und chromatographische Methoden
Dieser Überblick zeigt die berichteten spektrophotometrischen und chromatographischen Methoden, die entwickelt und validiert wurden, um Linagliptin allein oder in Kombination mit Metformin oder Empagliflozin zu bestimmen {svg_9}.
Schnelle RP-HPLC-Methodenentwicklung
Entwicklung und Validierung einer schnellen RP-HPLC-Methode für die Analyse von Linagliptin in der Bulk- und pharmazeutischen Darreichungsform {svg_10}.
Neuroprotektive Eigenschaften
Linagliptin ist ein Vertreter der Dipeptidylpeptidase-4 (DPP-4)-Inhibitoren, die zur Behandlung von Typ-2-Diabetes zugelassen und effektiv eingesetzt werden. Sie erhöhen die Konzentration aktiver Formen von endogenen Inkretinen wie GLP-1 und GIP, indem sie ihren enzymatischen Abbau hemmen {svg_11}.
Wirkmechanismus
Target of Action
Linagliptin Impurity G, also known as Linagliptin S isomer, primarily targets the enzyme Dipeptidyl Peptidase-4 (DPP-4) in the body . DPP-4 is an enzyme that degrades incretin hormones, such as Glucagon-like peptide-1 (GLP-1) and Gastric inhibitory polypeptide (GIP), which are hormones that stimulate insulin secretion .
Mode of Action
Linagliptin Impurity G acts as a competitive, reversible inhibitor of DPP-4 . By inhibiting the activity of DPP-4, it increases the half-life of incretin hormones, leading to an increase in their concentration . This results in increased secretion of insulin by pancreatic β-cells and reduced secretion of glucagon by pancreatic α-cells .
Biochemical Pathways
The inhibition of DPP-4 by Linagliptin Impurity G affects several biochemical pathways. It increases the concentration of GLP-1 and GIP, leading to increased insulin secretion and decreased glucagon secretion . This results in a decrease in hepatic glucose output . Additionally, Linagliptin Impurity G has been shown to decrease the concentration of proinflammatory factors such as TNF-α, IL-6 and increase the number of anti-inflammatory patrolling monocytes CX3CR1 bright .
Result of Action
The primary result of Linagliptin Impurity G’s action is the lowering of blood glucose levels . By increasing the concentration of incretin hormones, it promotes insulin secretion and inhibits glucagon secretion, leading to a decrease in hepatic glucose output . Additionally, it has been associated with a significant reduction in Aβ42 level, implying potential application in Alzheimer’s disease .
Action Environment
Environmental factors such as heat, light, or moisture can influence the action of Linagliptin Impurity G . These factors can lead to the degradation of the compound, potentially compromising its therapeutic effect, introducing unexpected side effects, or even posing safety risks to patients . Therefore, proper storage and handling of the compound are crucial to maintain its efficacy and stability.
Biochemische Analyse
Biochemical Properties
Linagliptin Impurity G, as an impurity of Linagliptin, may interact with the same or similar enzymes, proteins, and other biomolecules as Linagliptin does. Linagliptin is known to inhibit the DPP-4 enzyme, slowing the breakdown of incretin hormones such as GLP-1 and GIP
Cellular Effects
Linagliptin has been shown to have effects on various types of cells and cellular processes . It influences cell function by inhibiting the DPP-4 enzyme, which in turn affects cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Linagliptin, the parent compound, exerts its effects at the molecular level by binding to the DPP-4 enzyme and inhibiting its activity . This leads to changes in gene expression and enzyme activation or inhibition
Temporal Effects in Laboratory Settings
During the process development of Linagliptin, five new process-related impurities, including Linagliptin Impurity G, were detected by high-performance liquid chromatography (HPLC)
Metabolic Pathways
Linagliptin is known to be extensively bound to plasma proteins and is eliminated predominantly through the intestinal tract
Eigenschaften
IUPAC Name |
8-[(3S)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N8O2/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17H,8-9,12-15,26H2,1-3H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXREWYXXSTFRX-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@@H](C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
668270-11-9 | |
| Record name | Linagliptin S isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0668270119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LINAGLIPTIN S ISOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U6HE75USV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


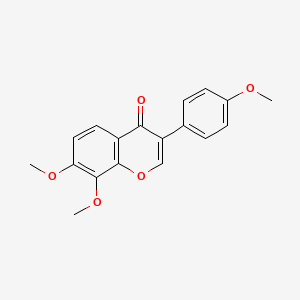
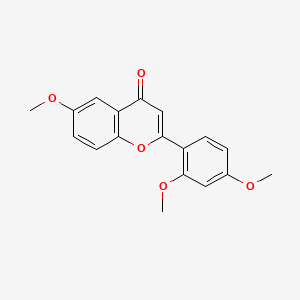
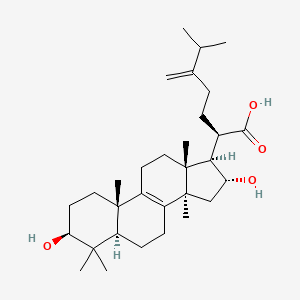
![(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B600769.png)

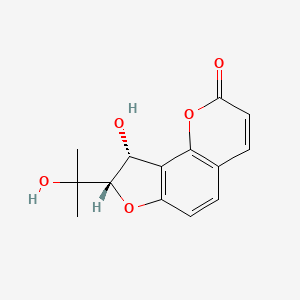
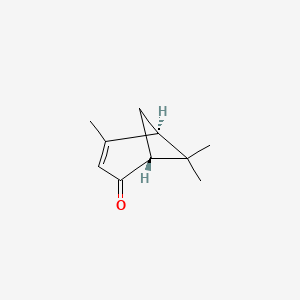
![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14R,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B600776.png)

